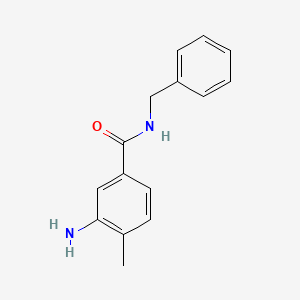

3-Amino-N-benzyl-4-methylbenzamide

Description

3-Amino-N-benzyl-4-methylbenzamide is a substituted benzamide derivative characterized by a benzyl group attached to the amide nitrogen, a methyl group at the 4-position, and an amino group at the 3-position of the benzamide core. The benzyl group enhances lipophilicity, which may improve membrane permeability compared to simpler benzamides .

Properties

Molecular Formula |

C15H16N2O |

|---|---|

Molecular Weight |

240.3 g/mol |

IUPAC Name |

3-amino-N-benzyl-4-methylbenzamide |

InChI |

InChI=1S/C15H16N2O/c1-11-7-8-13(9-14(11)16)15(18)17-10-12-5-3-2-4-6-12/h2-9H,10,16H2,1H3,(H,17,18) |

InChI Key |

DFPQSXUFHNSJHD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NCC2=CC=CC=C2)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Substituent Position: Shifting the amino group from the 3- to 4-position (e.g., 4-Amino-3-(benzyloxy)-N,N-dimethylbenzamide ) reduces directing effects in catalytic reactions.

- Amide Substitution : N-Benzyl groups (target compound) increase steric bulk and lipophilicity compared to N-methyl or N-heterocyclic analogues .

Physicochemical Properties

- Melting Points: 3-Amino-4-methylbenzamide (128–132°C ) has a lower melting point than bulkier analogues like 2-Amino-1-methylbenzimidazole (203–205°C ), highlighting how benzyl or heterocyclic groups increase rigidity.

- Solubility: The benzyl group in 3-Amino-N-benzyl-4-methylbenzamide likely reduces aqueous solubility compared to polar derivatives like 4-(acetylamino)-N-(3-pyridinylmethyl)benzamide .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Amino-N-benzyl-4-methylbenzamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves sequential acylation and catalytic hydrogenation. For example, acylation of 3-amino-4-methylbenzoic acid with benzylamine derivatives can be performed using coupling agents like EDCI/HOBt in DCM under inert conditions . Catalytic hydrogenation (e.g., using Raney-Ni or Pd/C in methanol) is then employed to reduce nitro intermediates if applicable. Reaction optimization (temperature, solvent polarity, and catalyst loading) is critical for yield improvement. Evidence from similar benzamide syntheses suggests yields >70% are achievable with strict anhydrous conditions and controlled stoichiometry .

Q. Which analytical techniques are most effective for characterizing 3-Amino-N-benzyl-4-methylbenzamide and verifying purity?

- Methodological Answer : Combined spectroscopic methods are essential:

- NMR : and NMR confirm the benzyl and methyl substituents (e.g., aromatic protons at δ 6.8–7.5 ppm, benzyl CH at δ 4.3–4.5 ppm) .

- HPLC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight (calc. for CHNO: 240.1263) and detects impurities.

- IR : Amide C=O stretch (~1650 cm) and NH bends (~1600 cm) confirm functional groups .

- Melting Point : Consistency with literature values (e.g., mp 128–132°C for related 3-amino-4-methylbenzamide derivatives ).

Q. What safety protocols are critical when handling 3-Amino-N-benzyl-4-methylbenzamide in the lab?

- Methodological Answer :

- Hazard Analysis : Conduct a pre-experiment risk assessment, focusing on mutagenicity (Ames II testing recommended for amino-benzamides) and decomposition risks (DSC analysis to identify thermal instability) .

- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact.

- Storage : Store in airtight containers at 0–6°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for 3-Amino-N-benzyl-4-methylbenzamide derivatives?

- Methodological Answer :

- Dose-Response Studies : Perform IC assays across multiple cell lines (e.g., cancer vs. normal) to clarify potency variations.

- Structural Analog Comparison : Compare activity with analogs (e.g., trifluoromethyl-substituted benzamides ) to isolate substituent effects.

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to reconcile discrepancies in published data, accounting for assay conditions (e.g., pH, serum content) .

Q. What strategies optimize the regioselectivity of N-benzylation in the presence of competing functional groups?

- Methodological Answer :

- Protecting Groups : Temporarily block the amino group using Boc or Fmoc protection during benzylation .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the benzylamine.

- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction kinetics .

Q. How can computational modeling guide the design of 3-Amino-N-benzyl-4-methylbenzamide derivatives for enzyme inhibition?

- Methodological Answer :

- Docking Studies : Utilize AutoDock Vina or Schrödinger Suite to predict binding affinities to target enzymes (e.g., kinases ).

- QSAR Models : Corporate substituent electronic parameters (Hammett σ) and steric bulk to predict inhibitory activity .

- MD Simulations : Assess ligand-protein stability over 100-ns trajectories to identify persistent interactions (e.g., hydrogen bonds with catalytic residues) .

Data Contradiction Analysis

Q. How should researchers address conflicting mutagenicity reports for amino-benzamide compounds?

- Methodological Answer :

- Replicate Testing : Conduct Ames tests under standardized OECD Guidelines (e.g., TA98 and TA100 strains ± metabolic activation) .

- Structural Alerts : Compare mutagenicity trends with structurally related compounds (e.g., benzyl chloride derivatives show similar low mutagenicity ).

- Threshold Analysis : Determine no-observed-adverse-effect levels (NOAEL) using dose-ranging studies .

Biological Application Guidance

Q. What in vitro assays are recommended for evaluating the anticancer potential of 3-Amino-N-benzyl-4-methylbenzamide?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.